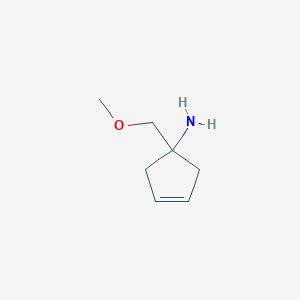

1-(Methoxymethyl)cyclopent-3-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)cyclopent-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOVOCFIFMBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC=CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxymethyl Cyclopent 3 En 1 Amine and Analogous Structures

Direct Synthetic Routes

Direct synthetic strategies for 1-(methoxymethyl)cyclopent-3-en-1-amine and its analogs aim to construct the target molecule in a limited number of steps. These approaches often focus on the functionalization of a pre-existing cyclopentene (B43876) core. Key reactions in this context include amination of the cyclopentene ring and the introduction of the N-methoxymethyl group.

Amination Reactions in Cyclopentene Functionalization

The introduction of an amine group onto a cyclopentene ring is a critical step in the synthesis of the target compound and its analogs. Various amination strategies can be employed, including nucleophilic amination, reductive amination, and intramolecular aminocyclization pathways.

Nucleophilic amination reactions are a common method for forming carbon-nitrogen bonds. In the context of synthesizing cyclopent-3-en-1-amine (B3050663) derivatives, this can involve the direct reaction of an amine with an appropriately functionalized cyclopentene precursor. Allylic amination, where an amine displaces a leaving group at the allylic position of the cyclopentene ring, is a particularly relevant strategy. Transition metal catalysts, often based on palladium or iridium, are frequently employed to facilitate these transformations, allowing for high regio- and stereoselectivity. organic-chemistry.orgacs.org

For instance, a general approach could involve the reaction of a cyclopentene derivative with a suitable leaving group at the C-1 position with an appropriate nitrogen nucleophile. The choice of catalyst and ligands can influence the outcome of the reaction, enabling control over the formation of the desired amine product. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Allylic Amination

| Catalyst System | Amine Source | Substrate Type | Key Features |

| Palladium(0) with phosphine (B1218219) ligands | Primary or secondary amines | Allylic acetates or carbonates | Good yields and selectivity. organic-chemistry.org |

| Iridium(I) with chiral ligands | Primary or secondary amines | Allylic carbonates | High enantioselectivity for chiral amines. organic-chemistry.org |

| Rhodium(I) complexes | Aromatic amines | Allylic trichloroacetimidates | Good regioselectivity for α,α-disubstituted allylic amines. organic-chemistry.org |

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of 1-(methoxymethyl)cyclopent-3-en-1-amine, a potential precursor would be cyclopent-3-en-1-one.

The reaction of cyclopent-3-en-1-one with an amine, followed by reduction, would yield the desired cyclopent-3-en-1-amine scaffold. A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comresearchgate.net The latter is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation can also be employed for the reduction step. google.com While direct examples for cyclopent-3-en-1-one are not extensively detailed, the reductive amination of the saturated analog, cyclopentanone, is well-documented and provides a strong precedent for this approach. researchgate.netresearchgate.net

It is important to note that when dealing with α,β-unsaturated ketones like cyclopent-3-en-1-one, chemoselectivity can be a challenge, with the potential for 1,2- or 1,4-reduction of the carbonyl system. researchgate.netacs.orgyoutube.com Careful selection of the catalyst and reaction conditions is crucial to favor the formation of the desired allylic amine. researchgate.net

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | A versatile and common reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reducing agent. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Can be used for the reduction of the imine intermediate. google.com |

Intramolecular aminocyclization reactions offer an elegant approach to constructing cyclic amines from acyclic precursors. These methods involve the cyclization of a molecule containing both an amine and a reactive functional group, such as an alkene or alkyne, to form the desired ring system.

One such strategy is the intramolecular hydroamination of dienamines or enynes. nih.govresearchgate.net In this type of reaction, a substrate containing an amine tethered to a diene or enyne system can undergo cyclization in the presence of a suitable catalyst to form a cyclopentenylamine derivative. Base-catalyzed intramolecular hydroamination of conjugated enynes has been shown to produce substituted pyrrolidines, and similar strategies could be adapted for the synthesis of cyclopentenylamines. nih.gov

Another powerful method for constructing cyclopentenone frameworks, which can then be converted to the corresponding amines, is the Pauson-Khand reaction. nih.govorganicreactions.orgmdpi.com This reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst. organicreactions.org An aza-Pauson-Khand reaction, where one of the unsaturated components is a nitrogen-containing moiety, can directly lead to nitrogen-containing heterocyclic systems. researchgate.net A reductive aza-Pauson-Khand reaction of nitriles has been reported for the synthesis of γ-lactams, which are structurally related to the target amine. researchgate.net

Methodologies for Introducing the Methoxymethyl Moiety

The introduction of the methoxymethyl group onto the nitrogen atom is the final key transformation in the synthesis of 1-(methoxymethyl)cyclopent-3-en-1-amine. This can be achieved through the alkylation of a primary amine precursor with a suitable methoxymethylating reagent.

The N-alkylation of a primary amine, such as a pre-synthesized cyclopent-3-en-1-amine derivative, with a methoxymethylating agent is a direct method for installing the desired moiety. wikipedia.org A common and reactive methoxymethylating reagent is chloromethyl methyl ether (MOM-Cl). orgsyn.orgorganic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org

However, the direct alkylation of primary amines can sometimes lead to overalkylation, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-N-alkylation, specific reaction conditions and reagents may be necessary. For example, the use of cesium bases has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides. google.com

An alternative to the direct use of MOM-Cl is its in situ generation from less hazardous precursors, such as dimethoxymethane (B151124) and an acid halide, which can then react directly with the amine. organic-chemistry.org This approach can minimize exposure to the carcinogenic MOM-Cl. orgsyn.org The synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine from benzylamine, formaldehyde (B43269), and methanol (B129727) also provides a procedural basis for the formation of N-methoxymethyl groups on amines. google.comenamine.nethighfine.com

Table 3: Common Methoxymethylating Reagents and Conditions

| Reagent | Conditions | Notes |

| Chloromethyl methyl ether (MOM-Cl) | Base (e.g., triethylamine, diisopropylethylamine) in an inert solvent. orgsyn.org | Highly reactive, but also a known carcinogen. orgsyn.org |

| Dimethoxymethane / Acid Halide | Catalytic zinc(II) salts. organic-chemistry.org | In situ generation of MOM-Cl. organic-chemistry.org |

| Formaldehyde / Methanol | Can be used for the formation of N-methoxymethyl groups. google.com | Often used in the synthesis of more complex N-methoxymethyl amines. google.com |

Ether Formation Strategies

The methoxymethyl group in the target compound is an ether. General and effective strategies for ether synthesis are well-established in organic chemistry and can be applied to intermediates in the synthesis of 1-(methoxymethyl)cyclopent-3-en-1-amine.

One of the most fundamental methods is the Williamson Ether Synthesis . This reaction involves the deprotonation of an alcohol by a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide in an SN2 reaction. libretexts.org In the context of the target molecule, a precursor like 1-(hydroxymethyl)cyclopent-3-en-1-amine could be treated with a base and a methylating agent (e.g., methyl iodide) to form the desired methoxymethyl group.

Another relevant strategy is alkoxymercuration-demercuration . This two-step process achieves the Markovnikov addition of an alcohol across an alkene. libretexts.org While this is typically used to form ethers from alkenes, it highlights a method for C-O bond formation. Additionally, gold(I)-catalyzed intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes has been shown to be effective for forming the corresponding oxygen heterocycles, demonstrating a modern catalytic approach to ether synthesis. organic-chemistry.org Iterative strategies involving radical cyclizations have also been developed for the synthesis of complex polycyclic ethers. illinois.edu

Multi-Component Reactions for Cyclopentene Amine Construction

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.com This approach offers significant advantages in terms of step economy and molecular diversity, making it a powerful tool for constructing complex structures like polysubstituted cyclopentene amines.

A notable example is an isocyanide-based multicomponent reaction that provides access to structurally unique, tetrasubstituted cyclopentenyl frameworks. This strategy combines easily accessible cyclic hemiacetals (as chiral bifunctional substrates), an amine, and an isocyanide component. nih.gov The reaction proceeds with high efficiency and stereoselectivity, yielding complex products in moderate to high yields. nih.gov This method demonstrates the power of MCRs to generate significant molecular complexity in a single step.

Other MCRs have been developed for synthesizing functionalized cyclopentenes. For instance, the reactions of 1,2-allenic ketones with reagents like 4-chloroacetoacetate and malononitrile (B47326) under mild, metal-free conditions can produce diversely functionalized cyclopentene derivatives through a cascade process. rsc.org These reactions showcase the versatility of MCRs in building the cyclopentene core.

Stereoselective Synthesis of 1-(Methoxymethyl)cyclopent-3-en-1-amine and Related Chiral Amines

Controlling the stereochemistry during the synthesis of chiral amines is of paramount importance, as different stereoisomers can have vastly different biological activities. Enantioselective and diastereoselective methods are employed to achieve this control.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. This is typically achieved using chiral catalysts or chiral auxiliaries.

Chiral catalysts can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. Chiral amines, in particular, are effective organocatalysts that can activate substrates by forming enamine or iminium intermediates. alfachemic.com

Cooperative catalysis, which combines a transition metal catalyst with an organocatalyst, has emerged as a powerful strategy. For example, a combination of a palladium catalyst and a chiral secondary amine has been used to enable a diastereo- and enantioselective [3+2] cycloannulation reaction, producing polysubstituted cyclopentanes with high enantioselectivities (up to 96% ee). researchgate.net Similarly, chiral phosphine catalysts have been employed in enantioselective (3+2) and (4+1) annulation reactions to construct functionalized cyclopentenes bearing quaternary centers. nih.gov

Below is a table summarizing selected chiral catalyst-mediated reactions for cyclopentane (B165970)/cyclopentene synthesis.

| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) |

| Pd / Chiral Secondary Amine | [3+2] Cycloannulation | 1-bromo-3-nitropropane, α,β-unsaturated aldehydes | Up to 96% |

| Chiral Phosphine | (4+1) Annulation | Allenoates, Michael acceptors | Not specified |

| Chiral Amine Hydrochloride | Diels-Alder | Cyclopentadiene (B3395910), (E)-cinnamaldehyde | High optical purity |

This table presents data from sources researchgate.net and alfachemic.com to illustrate the effectiveness of different catalytic systems.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is cleaved and can often be recovered.

A prominent example in asymmetric amine synthesis is the use of tert-butanesulfinamide. This versatile chiral auxiliary reacts with ketones or aldehydes to form N-sulfinyl imines. Subsequent nucleophilic addition to these imines proceeds with a high degree of stereocontrol, dictated by the chiral sulfinyl group, to produce a wide variety of chiral amines. yale.edu

Other auxiliaries, such as Evans oxazolidinones and camphorsultam, are widely used to control stereochemistry in alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of precursors to cyclopentene amines. wikipedia.org For instance, menthol (B31143) has been used as a chiral auxiliary to obtain a mixture of separable diastereomers of a cyclopentenone intermediate, which is a valuable precursor for further synthesis. acs.org

| Chiral Auxiliary | Reaction Type | Stereochemical Outcome |

| tert-Butanesulfinamide | Nucleophilic addition to imines | High stereoselectivity for amine synthesis |

| Camphorsultam | Michael addition, Claisen rearrangement | High diastereoselectivity |

| (S,S)-Pseudoephedrine | Alkylation of amides | Product is syn to the methyl and anti to the hydroxyl group |

This table, with information from sources yale.edu and wikipedia.org, showcases different chiral auxiliaries and their applications.

Diastereoselective Control in Cyclopentene Amine Synthesis

When a molecule has multiple stereocenters, diastereoselective synthesis is required to control their relative configuration. This control is often achieved by taking advantage of the existing stereochemistry in the substrate to direct the approach of incoming reagents.

Steric hindrance is a common tool for achieving diastereoselectivity. In cycloaddition reactions involving chiral protected aminocyclopentenes, the bulky protecting group on the amine can block one face of the cyclopentene ring, forcing the cycloaddition to occur from the opposite, less sterically encumbered face. researchgate.net

Organocatalytic cascade reactions have also been designed to provide high levels of diastereocontrol. A nucleophile-catalyzed Michael-aldol-β-lactonization (NCMAL) process, proceeding through a chiral ammonium enolate intermediate, can deliver complex cyclopentanes with high anti diastereoselectivity. nih.gov The aforementioned isocyanide-based MCR also exhibits excellent diastereoselectivity, affording products with diastereomeric ratios often exceeding 99:1. nih.gov This high level of control stems from the organized transition state of the intramolecular cyclization step.

| Reaction Method | Source of Diastereocontrol | Diastereomeric Ratio (dr) |

| Isocyanide-based MCR | Chiral bifunctional substrate | Up to >99:1 |

| NCMAL Organocascade | Chiral amine catalyst / A1,3-strain avoidance | High anti selectivity |

| Aza-Michael Reaction | H-bonding with tertiary alcohol | Excellent diastereoselectivity |

| Cycloaddition | Steric hindrance from existing chiral center | Face-selective addition |

Data in this table is compiled from sources nih.govresearchgate.netnih.govworktribe.com to highlight various methods for achieving diastereoselective control.

Control of Relative Stereochemistry

The spatial arrangement of atoms, or stereochemistry, within a molecule is crucial as it dictates its properties and biological activity. In the synthesis of substituted cyclopentane rings, controlling the relative stereochemistry (the orientation of substituents relative to each other) is a significant challenge. The stereochemistry of a 1,3-disubstituted cyclopentane unit, for instance, can dramatically influence the supramolecular self-assembling properties of complex molecules. nih.gov

Research into archaeal bipolar lipid analogues demonstrated that the cis or trans configuration of a cyclopentyl ring embedded within a long alkyl chain significantly alters the molecule's global conformation. nih.gov This, in turn, affects the orientation of polar headgroups. In these studies, diastereoselective multistep routes were employed to synthesize two diastereomers differing only in the cyclopentyl unit's stereochemistry. Cryo-transmission electron microscopy (cryoTEM) revealed that the cis-isomer formed unilamellar structures like lamellas or irregular vesicles, while the trans-isomer exclusively formed regular, spherical multilamellar vesicles. nih.gov This highlights how precise control over relative stereochemistry in the cyclopentane core is essential for directing the formation of specific larger-scale structures. nih.gov Such principles are fundamental in designing molecules with desired functionalities. rijournals.com

Kinetic Resolution Techniques

Kinetic resolution is a key technique for separating a racemic mixture of enantiomers (non-superimposable mirror images). This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org This approach is particularly valuable for producing enantiomerically pure cyclic amines and allylic alcohols, which are common structural motifs in bioactive molecules. wikipedia.orgacs.org

A non-enzymatic, acetyl transfer-based kinetic resolution has been developed for primary allylic amines, achieving high levels of selectivity (s-factors up to 34). rsc.org For cyclic secondary amines, a catalytic resolution has been achieved through an enantioselective amidation reaction. This process uses an achiral N-heterocyclic carbene catalyst in concert with a chiral hydroxamic acid cocatalyst. acs.org

In the realm of cyclic allylic alcohols, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. Chemoenzymatic DKR of functionalized cyclic allylic alcohols has been successfully performed using a lipase (B570770) (such as CALB) for resolution and a cyclopentadienylruthenium complex for racemization. acs.org This dual-catalyst system minimizes the formation of byproducts and allows for the synthesis of a range of optically active functionalized allylic alcohols in good yields and high enantiomeric excess (ee). acs.org

| Kinetic Resolution Method | Substrate Type | Catalyst/Reagent System | Key Feature |

| Acylative Kinetic Resolution | Primary Allylic Amines | (1S,2S)-1 with a supported ammonium salt | Non-enzymatic acetyl transfer with high selectivity. rsc.org |

| Enantioselective Amidation | Racemic Cyclic Amines | Achiral NHC catalyst and chiral hydroxamic acid | Reactions proceed at room temperature without nonvolatile byproducts. acs.org |

| Dynamic Kinetic Resolution | Cyclic Allylic Alcohols | Lipase (CALB) and a Ruthenium racemization complex | Combines enzymatic resolution with in-situ racemization for high yields and ee's. acs.org |

Cycloaddition Chemistry in Cyclopentene Ring Formation

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic compounds. nih.gov Specifically, they provide efficient pathways to the cyclopentene scaffold, which is a core structure in many natural products. beilstein-journals.orgorganic-chemistry.org

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, a reaction between a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile, typically an alkene or alkyne), is a cornerstone for synthesizing five-membered rings. nih.govresearchgate.net This approach is highly valued for its ability to create complex, stereochemically rich molecules, including those with vicinal all-carbon quaternary centers, in a single step. beilstein-journals.orgorganic-chemistry.org Various catalysts, including phosphines and platinum complexes, have been developed to mediate these reactions, expanding their scope and efficiency. beilstein-journals.org

Vinyl azides are versatile building blocks in organic synthesis, often acting as a three-atom synthon in cycloaddition reactions. nih.gov While they typically release nitrogen gas to form N-heterocycles, methodologies have been developed to retain the valuable azide (B81097) functionality in the final product. nih.gov

A copper(I)-catalyzed [3+2] cycloaddition between vinyl azides and alkenyldiazo compounds furnishes functionalized cyclopentene derivatives with the azide group intact. nih.govchemistryviews.org The proposed mechanism involves the copper-promoted decomposition of the diazo compound to a copper alkenylcarbene, followed by a stepwise, regioselective [3+2] cycloaddition and a subsequent allylic azide rearrangement. nih.govresearchgate.net This method is compatible with a broad range of substrates, and the resulting azide-containing cycloadducts can be readily converted into amines or triazoles. nih.gov

| Reactants | Catalyst | Product | Key Mechanistic Steps |

| Vinyl Azide + Alkenyldiazo Compound | [Cu(CH₃CN)₄][BF₄] | Azide-functionalized cyclopentene | 1. Diazo decomposition to copper carbene2. Stepwise [3+2] cycloaddition3. Allylic azide rearrangement nih.govresearchgate.net |

Azomethine ylides (of which methyleneamine ylides are a simple type) are classic 1,3-dipoles used in [3+2] cycloadditions to construct nitrogen-containing heterocycles like pyrrolidines. nih.govmsu.edu These reactions are highly efficient and stereoselective. msu.edu The ylide can be generated through various methods, including the desilylation of α-silylamines. highfine.com

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a key precursor for generating a non-stabilized azomethine ylide. In the presence of a catalyst like lithium fluoride, this compound reacts with various dipolarophiles, including alkenes and carbonyls. highfine.com When reacting with olefins that have cyclic structures, these cycloadditions exhibit excellent diastereoselectivity. The reaction can lead to fused ring systems (when the double bond is within a ring) or spiro compounds (when the double bond is exocyclic). highfine.com This controlled reactivity is crucial for building complex molecular architectures. highfine.com

Diels-Alder and Related Cycloadditions for Cyclopentene Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental tool for forming six-membered rings with high regio- and stereoselectivity. nih.govnih.gov While it directly produces a cyclohexene (B86901) ring, it is a vital strategy for accessing cyclopentene scaffolds through subsequent chemical transformations. Furthermore, cyclopentadiene itself is one of the most reactive dienes used in these reactions. nih.gov

Transition Metal-Catalyzed Syntheses of Cyclopentene Amine Derivatives

Transition metal-catalyzed reactions provide a versatile platform for the construction of functionalized cyclopentene rings and the introduction of amine functionalities. These methods often proceed with high efficiency, selectivity, and functional group tolerance, making them indispensable in modern organic synthesis.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, with a wide array of applications in cross-coupling and amination reactions. The unique reactivity of palladium complexes allows for the construction of intricate molecular architectures, including functionalized cyclopentene amine derivatives.

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction has been effectively utilized in the synthesis of functionalized cyclopentenes.

In a notable application, Pd(0)-catalyzed Mizoroki–Heck alkenylations and arylations of protected aminocyclopentenes have been demonstrated to produce functionalized cyclopentenes in high yields and with excellent stereoselectivities. acs.orgscilifelab.seacs.orgnih.gov These aminocyclopentene precursors can be prepared from readily available starting materials like the Vince lactam. acs.orgacs.org The reaction conditions, often referred to as Jeffery conditions, may employ sodium bicarbonate and a phase-transfer catalyst like tetra-n-butylammonium chloride (TBACl) without the need for phosphine ligands. acs.org

The choice of the nitrogen-protecting group on the aminocyclopentene substrate can significantly influence the diastereoselectivity of the Mizoroki-Heck reaction. acs.org For instance, different protecting groups can lead to varying diastereomeric ratios of the resulting functionalized cyclopentene product. The versatility of this method allows for the introduction of a wide range of aryl and vinyl groups onto the cyclopentene ring, providing access to a diverse library of substituted cyclopentene derivatives. These products can serve as valuable chiral building blocks for the synthesis of more complex molecules, such as cyclic γ-amino acids and carbocyclic nucleoside precursors. acs.orgacs.org

A denitrative version of the Mizoroki-Heck reaction has also been developed, where nitroarenes are coupled with alkenes under palladium catalysis, expanding the scope of accessible starting materials. chemrxiv.org

Table 1: Mizoroki-Heck Reaction Parameters for Cyclopentene Synthesis

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Catalyst | Typically a Pd(0) species, such as those generated from Pd(OAc)₂. | Essential for the catalytic cycle. | wikipedia.orgacs.org |

| Substrates | Protected aminocyclopentenes and aryl/vinyl halides or triflates. | Determine the final product structure. | acs.orgscilifelab.seacs.orgnih.gov |

| Base | Inorganic bases like NaHCO₃ or K₂CO₃ are commonly used. | Required to neutralize the acid generated in the reaction. | acs.orgnih.gov |

| Ligands | Often phosphine-free under Jeffery conditions, but phosphine ligands can be used to modulate reactivity. | Can influence catalyst stability, activity, and selectivity. | wikipedia.orgacs.org |

| Solvent | Polar aprotic solvents such as DMF or DMA are common. | Affects solubility and reaction rates. | nih.gov |

| Additives | Phase-transfer catalysts like TBACl can be beneficial. | Can improve reaction efficiency, especially in heterogeneous mixtures. | acs.org |

Palladium catalysts are also highly effective for the formation of C–N bonds, providing direct routes to amine-containing molecules. These reactions can be applied to the synthesis of cyclopentene amine derivatives through various strategies, including the amination of olefins.

One powerful approach is the palladium-catalyzed oxidative amination of olefins, which allows for the direct formation of allylic amines. digitellinc.comnih.govresearchgate.net This transformation can be achieved with a variety of Lewis basic amines, which have historically been challenging substrates due to their tendency to coordinate with and deactivate the metal catalyst. digitellinc.com The use of specific ligands and oxidants, such as 2,6-dimethyl-1,4-benzoquinone, can overcome this challenge. digitellinc.com This methodology has been successfully applied to the intramolecular amination to synthesize five-membered nitrogen heterocycles like tetrahydropyrrole derivatives. nih.gov Mechanistic studies suggest that these reactions can proceed through an allylic C(sp³)–H activation pathway. nih.govresearchgate.net

The aza-Wacker reaction is another important palladium-catalyzed process for the amination of olefins. nih.govnih.gov Intramolecular versions of this reaction have been developed to synthesize various nitrogen-containing heterocycles. nih.gov For instance, the intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides can provide access to conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds through a typical aza-Wacker mechanism, involving nucleopalladation of the olefin followed by subsequent steps to form the C-N bond. nih.gov

Furthermore, palladium-catalyzed amination has been employed in the synthesis of various heterocyclic structures, demonstrating the broad applicability of this methodology. ccspublishing.org.cn

Copper-Promoted Transformations

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium for certain transformations. Copper-based systems have been successfully employed in the synthesis of amine-containing compounds, including those with cyclic scaffolds.

Copper-catalyzed allylic amination of cyclic olefins, such as cyclopentene, provides a direct route to allylic amines. researchgate.net This reaction can be achieved using peroxycarbamates as the nitrogen source in the presence of a chiral copper bis-oxazoline complex, allowing for asymmetric induction. researchgate.net The reaction can be tuned to favor either amination or oxidation products based on the choice of reagents. researchgate.net

Furthermore, copper-catalyzed oxidative amination of alkenes using N-aryl sulfonamides in the presence of an oxidant like MnO₂ can furnish enamides and allylic amines. nih.gov Mechanistic investigations suggest the involvement of nitrogen-radical intermediates in these transformations. nih.gov Copper catalysts can also mediate the hydroamination of alkenes, where an amine is added across a double bond. dicp.ac.cn These reactions often involve the formation of a copper-amido intermediate. dicp.ac.cn

Table 2: Copper-Catalyzed Amination Approaches

| Reaction Type | Nitrogen Source | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Allylic Amination | Peroxycarbamates | Chiral copper bis-oxazoline complex | Asymmetric synthesis of allylic amines. | researchgate.net |

| Oxidative Amination | N-aryl sulfonamides | Cu(II) salt with MnO₂ | Formation of enamides and allylic amines via nitrogen-radical intermediates. | nih.gov |

| Hydroamination | Amines/Amides | Copper complexes | Addition of N-H bond across a C=C double bond. | dicp.ac.cn |

Gold(I)-Catalyzed Aminocyclization

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. acs.org These reactions often proceed under mild conditions with high efficiency and selectivity.

Gold(I)-catalyzed intramolecular hydroamination of alkynes provides an efficient route to various nitrogen-containing heterocycles. acs.orgnih.gov For instance, the reaction of 1,6-enynes with anilines in the presence of a cationic JohnPhos-gold(I) complex leads to the formation of cyclic amine derivatives. nih.gov This aminocyclization proceeds efficiently with a broad range of substituted anilines. nih.gov

The hydroamination of 1,3-dienes catalyzed by gold(I) complexes also offers a mild and efficient method for the synthesis of protected allylic amines. organic-chemistry.org Various carbamates and sulfonamides can add to conjugated dienes to afford the corresponding allylic amines in good to high yields. organic-chemistry.org Furthermore, gold(I) complexes can catalyze the intramolecular dihydroamination of allenes with ureas to form bicyclic imidazolidin-2-ones, demonstrating the versatility of gold catalysis in constructing complex nitrogen-containing scaffolds. nih.gov

Ruthenium-Catalyzed Cycloisomerization Approaches

Ruthenium catalysts have proven to be highly effective in mediating cycloisomerization reactions, particularly of enynes, to form carbocyclic and heterocyclic systems. organic-chemistry.orgacs.org These reactions offer an atom-economical approach to the construction of cyclic frameworks.

The ruthenium-catalyzed cycloisomerization of 1,6- and 1,7-enynes is a well-established method for the synthesis of five- and six-membered rings. organic-chemistry.org Cationic ruthenium catalysts can tolerate a wide range of functional groups and proceed with high regio- and diastereoselectivity. organic-chemistry.org The mechanism is proposed to proceed through a metallacyclopentene intermediate. organic-chemistry.org This methodology can be applied to the synthesis of functionalized cyclopentenes that can be further elaborated to introduce an amine functionality.

Furthermore, ruthenium-catalyzed cycloisomerization of unactivated cis-3-en-1-ynes can produce substituted cyclopentadiene derivatives. nih.gov The mechanism of this transformation is suggested to involve a acs.orgnih.gov-sigmatropic hydrogen shift of a ruthenium-vinylidene intermediate. nih.gov Additionally, a novel synthetic route involving a ruthenium-catalyzed cycloisomerization followed by a 6π-cyclization has been developed for the synthesis of substituted pyridines, showcasing the potential of this strategy in heterocyclic synthesis. organic-chemistry.orgnih.gov

Radical Cyclization Approaches to Nitrogenous Cyclopentenes

Radical cyclization reactions represent a powerful strategy for the construction of carbocyclic systems, including nitrogenous cyclopentenes. These methods are valued for their ability to form carbon-carbon bonds under mild conditions and their tolerance of a wide range of functional groups. The generation of a radical species, which then cyclizes onto a tethered unsaturated moiety, is the key step in these transformations. Typically, a 5-exo-trig cyclization is favored, leading to the formation of a five-membered ring.

A notable advancement in this area is the use of photochemical methods to generate radical intermediates for the synthesis of aminocyclopentane derivatives, which are closely related to nitrogenous cyclopentenes. One such approach involves a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and various alkenes. nih.govacs.org In this methodology, visible light irradiation of a cyclopropylimine generates an excited state diradical. The nitrogen-centered radical then initiates the homolytic cleavage of the strained cyclopropane (B1198618) ring, creating a β-iminyl radical intermediate. This intermediate undergoes an intermolecular addition to an alkene, followed by a subsequent intramolecular 5-exo-trig cyclization to forge the cyclopentane ring. The process terminates with the recombination of the radical centers to reform the imine bond, yielding a Schiff base-protected aminocyclopentane. chemrxiv.org This sequence allows for the rapid, one-pot assembly of complex cyclopentyl building blocks. nih.govchemrxiv.org

Tandem reactions that incorporate a radical cyclization step are particularly efficient for constructing highly functionalized cyclopentane frameworks. For instance, a sequence involving a Michael addition followed by a single-electron transfer oxidation can generate a radical precursor that subsequently undergoes cyclization. nih.gov This strategy enables the formation of densely substituted cyclopentanes with control over stereochemistry. The substitution pattern on the radical acceptor can influence the cyclization mode, allowing for selective formation of five-membered rings through a 5-exo pathway. nih.gov Such tandem processes can form multiple C-C bonds in a single sequence, offering a highly efficient route to complex carbocycles from simpler precursors. chempedia.infoudel.edu

These radical-based strategies offer a versatile toolkit for accessing cyclopentane rings bearing nitrogen functionalities. The ability to generate the requisite radical precursors through various means, including photochemical activation and tandem ionic/radical sequences, underscores the flexibility of this approach in modern organic synthesis.

| Radical Cyclization Method | Radical Generation | Key Intermediate | Ring-Forming Step | Product Type | Reference |

|---|---|---|---|---|---|

| Photochemical [3+2] Cycloaddition | Visible light excitation of cyclopropylimine | β-iminyl radical | Intermolecular addition then 5-exo-trig cyclization | Aminocyclopentane derivatives | nih.govacs.orgchemrxiv.org |

| Tandem Michael Addition/Radical Cyclization | Single-electron transfer (SET) oxidation of an enolate | Carbon-centered radical | 5-exo-trig cyclization | Highly functionalized cyclopentanes | nih.gov |

Strategic Considerations in Total Synthesis Leveraging Cyclopentene Amine Intermediates

Cyclopentene amine intermediates, including structures analogous to 1-(methoxymethyl)cyclopent-3-en-1-amine, are valuable synthons in the total synthesis of complex natural products. Their utility stems from the combination of a stereochemically versatile five-membered ring and a strategically placed nitrogen functionality, which are common motifs in a wide array of biologically active molecules. nih.gov The cyclopentene core provides a rigid scaffold that can be elaborated upon with high levels of stereocontrol, while the amine group serves as a handle for introducing further complexity or as a key pharmacophoric element.

A significant advantage of using these intermediates is the ability to install nitrogen atoms early in a synthetic sequence in a protected, stable form. For example, orthogonally protected diaminocyclopentenones have been employed as versatile synthons. This strategy allows for the selective deprotection and modification of different amine groups on the cyclopentane core, enabling a modular approach to synthesis. This was effectively demonstrated in the total synthesis of (±)-Agelastatin A, a marine alkaloid with potent cytotoxic activity. nih.gov The use of a diaminocyclopentenone synthon derived from furfural (B47365) allowed for an efficient construction of the core structure, bypassing challenges associated with differentiating between multiple amine functionalities in later stages. nih.gov

Chiral aminocyclopentenes are particularly powerful as building blocks for asymmetric synthesis. They can participate in cycloaddition reactions to construct more complex polycyclic systems with a high degree of stereocontrol. The existing stereocenter of the protected amine group can direct the facial selectivity of subsequent reactions on the cyclopentene double bond. researchgate.net This strategy has been applied to the synthesis of novel bicyclic [3.3.0] ring systems, where the stereochemistry of the final product is dictated by the initial chiral aminocyclopentene. researchgate.net These bicyclic structures can serve as cores for various target molecules, including carbocyclic nucleoside analogues and other pharmacologically relevant compounds.

| Natural Product/Target Core | Cyclopentene Amine Intermediate Type | Synthetic Strategy | Key Advantage | Reference |

|---|---|---|---|---|

| (±)-Agelastatin A | trans-4,5-Diaminocyclopentenone | Sequential amine modification | Orthogonal protection allows for selective functionalization. | nih.gov |

| Bicyclic [3.3.0] Ring Systems | Chiral N-Boc-protected aminocyclopentene | Diastereoselective cycloaddition | Chiral amine directs the stereochemical outcome of the cycloaddition. | researchgate.net |

| Carbocyclic Nucleosides | Functionalized aminocyclopentenes | Elaboration of the cyclopentene core | Serves as a chiral building block for complex bioactive molecules. | researchgate.net |

Reactivity and Chemical Transformations of 1 Methoxymethyl Cyclopent 3 En 1 Amine Derivatives

Functional Group Interconversions and Advanced Derivatization

The dual functionality of 1-(Methoxymethyl)cyclopent-3-en-1-amine permits a range of derivatization strategies. The primary amine serves as a versatile handle for introducing a variety of substituents, while the olefinic bond is amenable to numerous addition and cyclization reactions.

Amine Reactivity: Transformations and Modifications

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the primary amine, making it a focal point for a variety of chemical modifications, including alkylation, acylation, and condensation reactions to form imines.

The primary amine of 1-(Methoxymethyl)cyclopent-3-en-1-amine is readily susceptible to N-alkylation and N-acylation. These reactions are fundamental for installing new carbon-based or acyl groups onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

Alkylation Reactions: The nucleophilic nitrogen can react with alkylating agents, such as alkyl halides or sulfates, to yield secondary and tertiary amines. The reaction proceeds via nucleophilic substitution. Polysubstitution can be a challenge, but reaction conditions can be optimized to favor mono-alkylation. For instance, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a controlled route to mono-alkylated products. Chemical methods for N-alkylation often involve reacting an alcohol with an amine in the presence of hydrogen and a suitable catalyst. google.com Conversely, N-dealkylation is also a valuable synthetic tool for modifying complex amines. nih.gov

Acylation Reactions: N-acylation occurs when the amine reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form stable amide derivatives. This transformation is typically high-yielding and is often used to protect the amine group or to introduce specific functionalities. The reaction generally proceeds readily by treating the amine with the acylating agent, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. A wide variety of reagents and methods have been developed for N-acylation, including the use of carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or polymer-supported reagents, which are particularly useful in combinatorial chemistry. researchgate.net

| Transformation | Reagent Class | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Acid or Base catalyst, Solvent (e.g., MeOH) | Secondary/Tertiary Amine |

| N-Acylation | Acid Chlorides (RCOCl) / Anhydrides ((RCO)₂O) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Amide |

| Amide Coupling | Carboxylic Acid (RCOOH), Coupling Agent (e.g., DCC, EDC) | Solvent (e.g., DMF, CH₂Cl₂) | Amide |

Primary amines, such as 1-(Methoxymethyl)cyclopent-3-en-1-amine, undergo a characteristic condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgscienceinfo.comlibretexts.org This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgscienceinfo.com Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with its characteristic C=N double bond. libretexts.orgmasterorganicchemistry.com

Imines are valuable synthetic intermediates. researchgate.net The C=N bond can be readily reduced using hydride reagents like sodium borohydride (B1222165) (NaBH₄) to furnish the corresponding secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com Furthermore, the electrophilic carbon atom of the imine can be attacked by various nucleophiles, such as organometallic reagents or enolates, which is a key step in C-C bond formation reactions like the Mannich reaction. scienceinfo.comnih.gov

| Reaction | Reactant | Key Conditions | Product | Significance |

|---|---|---|---|---|

| Imine Formation | Aldehyde or Ketone | Acid Catalyst (e.g., TsOH), pH ~5, Removal of H₂O | Imine (Schiff Base) | Forms C=N bond, versatile intermediate |

| Reduction (Reductive Amination) | Imine (in situ or isolated) | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Secondary Amine | Forms a stable C-N single bond |

| Nucleophilic Addition | Imine | Organometallic Reagents (e.g., Grignard, Organolithium) | α-Substituted Amine | Forms a new C-C bond |

| Hydrolysis | Imine | Aqueous Acid (H₃O⁺) | Primary Amine + Carbonyl Compound | Reverses imine formation |

Olefin Functionalization: Double Bond Transformations

The cyclopentene (B43876) ring's double bond is a site of unsaturation that enables a variety of addition and cyclization reactions, providing pathways to more complex, often bicyclic, nitrogen-containing heterocycles.

Hydroamination involves the formal addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org This reaction is an atom-economical method for synthesizing more complex amines and nitrogen heterocycles. wikipedia.org For a derivative of 1-(Methoxymethyl)cyclopent-3-en-1-amine, this transformation can occur in an intramolecular fashion, leading to the formation of bicyclic structures.

This process typically requires a catalyst to overcome a significant activation barrier. acs.org Catalysts based on alkali metals, rare-earth metals (lanthanides), and late transition metals have been developed for this purpose. wikipedia.orgacs.org Intramolecular hydroamination of unsaturated amines is generally more facile than its intermolecular counterpart due to favorable kinetic and thermodynamic factors. acs.org For example, enantioselective intramolecular hydroamination reactions have been developed to afford direct access to chiral nitrogen heterocycles. nih.gov The reaction of the cyclopentene moiety would likely proceed via coordination of the metal catalyst to the double bond, followed by nucleophilic attack of a tethered nitrogen group (after derivatization) to form a new C-N bond and ultimately a bicyclic amine product.

The olefin in 1-(Methoxymethyl)cyclopent-3-en-1-amine derivatives is a prime substrate for oxidative cyclization reactions, particularly palladium-catalyzed processes like the aza-Wacker reaction. nih.govrsc.org This reaction class provides a powerful method for the stereoselective synthesis of nitrogen heterocycles through the intramolecular amination of an alkene. nih.govresearchgate.net

In a typical aza-Wacker cyclization, an N-protected derivative (e.g., tosylamide, carbamate, or sulfamate) of the unsaturated amine is treated with a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant. nih.govacs.org The mechanism is believed to involve the coordination of the Pd(II) catalyst to the alkene, followed by an intramolecular nucleophilic attack by the nitrogen atom onto the activated double bond (aminopalladation). nih.govresearchgate.net The resulting alkylpalladium(II) intermediate then undergoes β-hydride elimination to form a new double bond, yielding a bicyclic product and a Pd(0) species. The oxidant (often molecular oxygen or benzoquinone) is required to regenerate the active Pd(II) catalyst, thus completing the catalytic cycle. nih.gov This methodology has been applied to substrates like N-Boc-2-cyclopentenyl amine, a close structural analog, demonstrating its utility for forming bicyclic nitrogen heterocycles from cyclopentene precursors. nih.gov

| Reaction Type | Typical Catalyst | Oxidant / Conditions | General Product |

|---|---|---|---|

| Aza-Wacker Cyclization | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | O₂, Benzoquinone (BQ), Cu(I)/Cu(II) salts | Bicyclic N-Heterocycle (e.g., enamine or allylic amine derivative) |

Methoxymethyl Ether Cleavage and Exchange

In the context of 1-(methoxymethyl)cyclopent-3-en-1-amine, the methoxymethyl (MOM) group functions as a protecting group for the primary amine. The MOM group is essentially an acetal (B89532) of formaldehyde (B43269) and methanol (B129727), attached to the nitrogen atom. This protection strategy is crucial in multistep syntheses where the nucleophilicity of the amine needs to be masked to prevent unwanted side reactions.

The cleavage of this N-MOM group to regenerate the parent primary amine, cyclopent-3-en-1-amine (B3050663), is typically achieved under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the protonation of the ether oxygen, which makes the methoxy (B1213986) group a better leaving group. masterorganicchemistry.com Subsequent nucleophilic attack by water or another nucleophile, or elimination, leads to the formation of an unstable N-hydroxymethyl intermediate or an iminium ion, which readily hydrolyzes to yield the deprotected primary amine. masterorganicchemistry.com

A range of Brønsted and Lewis acids can be employed for this deprotection. wikipedia.org The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule. For instance, mild acidic conditions are often sufficient, which helps in preserving the integrity of the cyclopentene double bond and any other sensitive functionalities. masterorganicchemistry.comorganic-chemistry.org

Table 1: Common Reagents for MOM Ether Cleavage This table presents generally used reagents for MOM ether cleavage, which are applicable to the deprotection of N-MOM protected amines like 1-(methoxymethyl)cyclopent-3-en-1-amine.

| Reagent Class | Specific Example(s) | Typical Conditions |

| Brønsted Acids | HCl, H₂SO₄, Trifluoroacetic acid (TFA) | Aqueous or alcoholic solvent, RT to moderate heat |

| Lewis Acids | Trimethylsilyl iodide (TMSI), BBr₃, MgBr₂ | Aprotic solvent (e.g., CH₂Cl₂), often at low temp. |

| Solid-supported Acids | Silica-supported sodium hydrogen sulfate | Heterogeneous conditions, room temperature |

Cascade and Tandem Reactions for Complex Structure Formation

The cyclopentene amine scaffold is well-suited for initiating cascade or tandem reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. nih.govmdpi.com These reactions leverage the inherent reactivity of the amine and the double bond to rapidly assemble complex molecular architectures from simple starting materials. nih.gov

One potential application involves using the amine functionality as a nucleophile to trigger a cascade. For example, derivatives of 1-(methoxymethyl)cyclopent-3-en-1-amine could participate in Michael-initiated sequences. In such a process, the amine could add to an α,β-unsaturated system, generating an enolate that then partakes in an intramolecular aldol (B89426) reaction or another cyclization, leading to the formation of polycyclic structures. nih.gov Such organocascade processes are valued for their ability to construct multiple C-C bonds, C-O bonds, and stereogenic centers with high levels of control in a single pot. nih.gov

Furthermore, the alkene moiety within the cyclopentene ring can be engaged in tandem reactions involving radical cyclizations. Antiviral cyclopentane (B165970) derivatives have been made accessible through complex tandem reactions that couple polar organometallic additions with radical cyclizations and subsequent oxygenations. researchgate.net This demonstrates the potential for developing intricate, multi-step sequences that build significant molecular complexity onto the cyclopentane core.

Rearrangement Processes Involving Cyclopentene Amine Scaffolds

The strained five-membered ring and the allylic nature of the amine group in cyclopentene amine scaffolds make them prone to various rearrangement reactions. These processes can be triggered by the formation of cationic, radical, or other reactive intermediates, leading to significant structural reorganization and the formation of novel carbocyclic and heterocyclic frameworks.

A key transformation involving derivatives of this scaffold is the allylic azide (B81097) rearrangement, also known as the Winstein rearrangement. rsc.org This process occurs when the primary amine of a 1-(methoxymethyl)cyclopent-3-en-1-amine derivative is converted into an azide group. The resulting allylic azide exists in a dynamic equilibrium with its constitutional isomer through a nih.govnih.gov-sigmatropic rearrangement. rsc.orgnih.gov

This equilibrium between isomeric azides can be exploited in tandem reactions. For instance, the reaction of vinylazides with alkenyldiazo compounds in the presence of a copper catalyst can provide cyclopentene derivatives while retaining the azide functionality, a process that involves an allylic azide rearrangement step. nih.gov The resulting azide-containing cycloadducts can then be efficiently converted into amines or triazole derivatives. nih.gov The rearrangement allows for the less stable azide isomer, which may be formed initially, to isomerize to a more reactive or thermodynamically favored isomer that is then trapped in a subsequent reaction, such as an intramolecular Huisgen cycloaddition, to form triazoles. nih.govacs.org

Cyclopent-3-en-1-amine derivatives are excellent precursors for the synthesis of strained, polycyclic heterocyclic systems via intramolecular aziridination. Specifically, the oxidation of cyclopent-3-en-1-ylmethylamines with lead tetraacetate (Pb(OAc)₄) in the presence of potassium carbonate (K₂CO₃) efficiently yields 1-azatricyclo[2.2.1.0²˒⁶]heptanes. nih.govnih.gov This reaction proceeds in satisfactory to high yields despite the significant ring strain of the tricyclic product. nih.gov

The reaction mechanism is thought to involve the displacement of an acetate (B1210297) ligand from Pb(OAc)₄ by the amine to form a lead(IV) amide intermediate, which is the active aziridinating species. nih.govnih.gov The rate of this reaction is highly sensitive to substitution on the cyclopentene double bond. The presence of one or two methyl groups on the double bond dramatically increases the reaction rate, suggesting a highly electrophilic intermediate and a symmetrical, aziridine-like transition state. nih.govnih.gov

Table 2: Yields of Intramolecular Aziridination of Substituted Cyclopent-3-en-1-ylmethylamines Data adapted from a study on the aziridination of cyclopentenylmethylamine derivatives, demonstrating the general reactivity of this scaffold. nih.gov

| Substituent(s) on Cyclopentene Ring | Product | Isolated Yield of TFA Salt (%) |

| None | 1-Azatricyclo[2.2.1.0²˒⁶]heptane | 75 |

| 2-Methyl | 2-Methyl-1-azatricyclo[2.2.1.0²˒⁶]heptane | 88 |

| 3-Methyl | 3-Methyl-1-azatricyclo[2.2.1.0²˒⁶]heptane | 86 |

| 2,3-Dimethyl | 2,3-Dimethyl-1-azatricyclo[2.2.1.0²˒⁶]heptane | 83 |

| 4,4-Dimethyl | 4,4-Dimethyl-1-azatricyclo[2.2.1.0²˒⁶]heptane | 65 |

Other Carbocation or Radical Rearrangements

Beyond these specific examples, cyclopentene amine scaffolds can undergo other rearrangements involving carbocation or radical intermediates. For instance, the generation of a radical on the cyclopentane ring can initiate rearrangement. The rearrangement of cyclohexyl radicals to cyclopentylmethyl radicals via ring-opening followed by a 5-exo ring-closure highlights a potential pathway for ring contraction when radical-stabilizing groups are present. nih.gov A similar process could be envisioned for an expanded cyclopentyl radical.

Alternatively, cyclopentane-1,3-diyl radical cations, which can be generated by electron transfer, are known to undergo regio- and diastereoselective 1,2-migration to yield cyclopentene derivatives. rsc.org The generation of a cationic or radical center on the 1-(methoxymethyl)cyclopent-3-en-1-amine framework could similarly trigger skeletal reorganizations, providing access to novel and complex polycyclic structures. rsc.org Another relevant transformation is the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, which can be enabled by radical catalysis to achieve ring expansion, converting vinylcyclopropanes into cyclopentene derivatives. acs.org

Utility in Heterocyclic Compound Synthesis

Derivatives of 1-(methoxymethyl)cyclopent-3-en-1-amine are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The functional handles—the amine and the alkene—provide multiple points for elaboration and cyclization.

As previously discussed, intramolecular aziridination of these scaffolds provides direct access to the 1-azatricyclo[2.2.1.0²˒⁶]heptane core, a strained bicyclic amine. nih.govnih.gov Furthermore, conversion of the amine to an azide group, followed by an allylic azide rearrangement and a subsequent intramolecular [3+2] cycloaddition with an alkyne (a Huisgen cycloaddition), is a powerful strategy for synthesizing fused triazole-containing heterocycles. nih.govacs.org

The cyclopentene amine motif can also be incorporated into larger heterocyclic structures through multicomponent reactions. An efficient strategy combining organocatalysis with isocyanide-based multicomponent reactions has been developed to produce structurally unique, tetrasubstituted cyclopentenyl frameworks that can serve as peptidomimetics and natural product hybrids. nih.gov Similarly, the amine functionality can participate in condensation and benzannulation reactions to form substituted anilines, which are themselves precursors to other heterocyclic systems. beilstein-journals.org These examples underscore the value of the 1-(methoxymethyl)cyclopent-3-en-1-amine scaffold as a versatile platform for constructing diverse and complex heterocyclic molecules.

Formation of Nitrogen-Containing Heterocycles from Cyclopentene Amine Precursors

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry due to the prevalence of these scaffolds in a vast array of biologically active compounds and functional materials. Cyclopentene amine derivatives, such as 1-(methoxymethyl)cyclopent-3-en-1-amine, represent versatile precursors for the construction of diverse heterocyclic systems. The inherent reactivity of the allylic amine motif, coupled with the stereochemical constraints of the cyclopentene ring, offers unique pathways for intramolecular and intermolecular cyclization reactions. Research in this area, while not extensively focused on 1-(methoxymethyl)cyclopent-3-en-1-amine itself, has established several key strategies for the transformation of analogous cyclopentenylamines into valuable heterocyclic structures.

The primary routes to nitrogen-containing heterocycles from cyclopentene amine precursors involve leveraging the nucleophilicity of the amine and the electrophilicity of the double bond, often through metal-catalyzed processes or reactions with external electrophiles that induce cyclization. These transformations can lead to the formation of fused, spirocyclic, and bridged heterocyclic systems.

One of the most explored pathways is the intramolecular cyclization of cyclopentene amine derivatives. This can be achieved through various methods, including transition-metal-catalyzed hydroamination and aminohalogenation. For instance, palladium or gold catalysts can activate the double bond towards nucleophilic attack by the tethered amine, leading to the formation of five-membered nitrogen-containing rings fused to the cyclopentane core. The reaction conditions can often be tuned to control the stereochemical outcome of these cyclizations.

Another significant approach involves the reaction of cyclopentene amines with various carbon- and heteroatom-based electrophiles. For example, treatment with aldehydes or ketones can lead to the formation of iminium ions, which can then undergo intramolecular cyclization onto the cyclopentene double bond. This strategy has been employed in the synthesis of a variety of polycyclic alkaloids. Similarly, reaction with phosgene (B1210022) or its equivalents can yield cyclic carbamates, while reactions with isocyanates or isothiocyanates can provide access to cyclic ureas and thioureas, respectively.

Furthermore, cyclopentene amines can participate in multicomponent reactions to build complex heterocyclic frameworks in a single step. The Biginelli and Hantzsch reactions, for example, can be adapted to incorporate cyclic amine precursors, leading to the formation of fused dihydropyrimidines and dihydropyridines. These one-pot methodologies are highly valued for their efficiency and atom economy.

The following table summarizes some of the key transformations of cyclopentene amine precursors into nitrogen-containing heterocycles, based on analogous systems described in the literature.

| Precursor Type | Reagent(s) | Heterocyclic Product | Reaction Type |

| N-Aryl-cyclopentenylamine | Formaldehyde, Perchloric Acid | Cyclopenta[c]quinolinium salt | Pictet-Spengler type cyclization |

| Cyclopentenylamine | Dicarbonyl compound | Fused Dihydropyridine | Hantzsch Reaction Analogue |

| Cyclopentenylamine | Aldehyde, β-Ketoester, Urea | Fused Dihydropyrimidine | Biginelli Reaction Analogue |

| N-Tosyl-cyclopentenylamine | Palladium Catalyst | Fused Pyrrolidine | Intramolecular Hydroamination |

Detailed research findings on related structures indicate that the stereochemistry of the starting cyclopentene amine can have a profound influence on the diastereoselectivity of the cyclization reactions. The conformational rigidity of the five-membered ring often directs the approach of reagents and the trajectory of intramolecular bond formation. For example, in metal-catalyzed cyclizations, the coordination of the catalyst to both the amine and the double bond can lock the substrate into a specific conformation, leading to high levels of stereocontrol.

In the context of 1-(methoxymethyl)cyclopent-3-en-1-amine, the presence of the methoxymethyl group on the quaternary center could introduce interesting steric and electronic effects. This substituent might influence the rate and selectivity of cyclization reactions. While direct experimental data is not available, it is plausible that this group could be leveraged in more complex synthetic sequences, potentially being involved in subsequent transformations of the resulting heterocyclic products. The development of synthetic routes to nitrogen-containing heterocycles from readily available cyclopentene amine precursors remains an active area of research, with ongoing efforts to discover new catalytic systems and expand the scope of these valuable transformations.

Mechanistic and Theoretical Investigations of 1 Methoxymethyl Cyclopent 3 En 1 Amine Reactivity

Reaction Mechanism Elucidation

There is no available research that specifically elucidates the reaction mechanisms involving 1-(Methoxymethyl)cyclopent-3-en-1-amine.

Identification and Characterization of Reaction Intermediates

No studies have been found that identify or characterize reaction intermediates formed from 1-(Methoxymethyl)cyclopent-3-en-1-amine.

Kinetic and Spectroscopic Studies of Reaction Pathways

Kinetic and spectroscopic data for the reaction pathways of 1-(Methoxymethyl)cyclopent-3-en-1-amine are not present in the current scientific literature.

Stereochemical Pathways and Determinants

There is no available information regarding the stereochemical pathways or the factors that determine the stereochemistry of reactions involving 1-(Methoxymethyl)cyclopent-3-en-1-amine.

Computational Chemistry and Molecular Modeling Applications

No computational chemistry or molecular modeling studies have been specifically published for 1-(Methoxymethyl)cyclopent-3-en-1-amine.

Density Functional Theory (DFT) Calculations

There are no published Density Functional Theory (DFT) calculations that focus on 1-(Methoxymethyl)cyclopent-3-en-1-amine.

The energetic pathways and transition states for reactions of 1-(Methoxymethyl)cyclopent-3-en-1-amine have not been elucidated through computational studies.

In-Depth Analysis of 1-(Methoxymethyl)cyclopent-3-en-1-amine Remains Elusive in Scientific Literature

Despite a thorough search of available scientific databases and literature, detailed mechanistic and theoretical investigations into the reactivity of the chemical compound 1-(Methoxymethyl)cyclopent-3-en-1-amine are not publicly documented. This includes specific studies on its regio- and stereoselectivity, reaction dynamics through molecular simulations, quantum chemical analyses of its electronic structure, and the influence of stereoelectronic effects on its chemical behavior.

While the compound is commercially available, indicating its use in chemical synthesis, dedicated research into its fundamental reactivity profile appears to be unpublished or proprietary. The specific subsections of the proposed article outline—covering rationalization of regio- and stereoselectivity, molecular dynamics simulations, quantum chemical analyses, and stereoelectronic effects—could not be populated with information directly pertaining to 1-(Methoxymethyl)cyclopent-3-en-1-amine.

General principles of organic chemistry allow for predictions about the reactivity of this molecule. The cyclopentene (B43876) ring is expected to undergo addition reactions, and the amine group can act as a nucleophile or a base. The presence of a stereocenter at the C1 position, along with the methoxymethyl substituent, would likely influence the stereochemical outcome of its reactions. However, without specific experimental or computational studies, any detailed discussion would be purely speculative.

For context, the broader field of cyclopentene chemistry is rich with studies on stereoselectivity and reaction mechanisms. Research on other substituted cyclopentenylamines often reveals complex stereochemical outcomes influenced by various factors such as catalysts, reagents, and the nature of the substituents. Theoretical tools like density functional theory (DFT) are commonly employed to rationalize these outcomes and to understand the electronic and steric factors at play. Similarly, molecular dynamics simulations provide insights into the conformational preferences and dynamic behavior of such molecules, which are crucial for understanding their reactivity.

Unfortunately, the application of these investigative methods to 1-(Methoxymethyl)cyclopent-3-en-1-amine has not been reported in the accessible scientific literature. As a result, a detailed, evidence-based article adhering to the requested scientific rigor and specific outline cannot be generated at this time. The scientific community awaits future research that may shed light on the specific chemical properties and reactivity of this compound.

Synthetic Applications and Advanced Building Blocks

1-(Methoxymethyl)cyclopent-3-en-1-amine and Derivatives as Precursors to Complex Organic Molecules

The cyclopentene (B43876) moiety is a cornerstone in the synthesis of numerous complex natural products. The functional handles present in 1-(Methoxymethyl)cyclopent-3-en-1-amine—the primary amine and the methoxymethyl ether—offer orthogonal reactivity that can be exploited in multi-step synthetic sequences. The amine group can be readily acylated, alkylated, or used to form various nitrogen-containing heterocycles. Concurrently, the methoxymethyl ether serves as a stable protecting group for the primary alcohol, which can be unveiled under specific acidic conditions for further functionalization.

The olefin within the cyclopentene ring is amenable to a wide array of transformations, including epoxidation, dihydroxylation, and cycloaddition reactions, which can introduce additional stereocenters and functionality. For instance, the double bond can be cleaved oxidatively to yield linear dicarbonyl compounds, or it can participate in transition-metal-catalyzed cross-coupling reactions. The strategic placement of the amine and the protected hydroxyl group at the C1 position allows for the creation of a quaternary stereocenter, a common feature in many biologically active molecules. The derivatization of the amine group, for example, through N-acylation, can be followed by transformations of the double bond to construct highly functionalized cyclopentane (B165970) cores.

Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as key structural components of the final target molecule. While 1-(Methoxymethyl)cyclopent-3-en-1-amine is a racemic mixture, its resolution into single enantiomers would unlock its potential as a chiral building block. The presence of the primary amine allows for classical resolution techniques, such as the formation of diastereomeric salts with chiral acids like tartaric acid or camphorsulfonic acid, followed by fractional crystallization.

Once resolved, the enantiomerically pure amine can be employed in diastereoselective reactions where the existing stereocenter directs the formation of new stereocenters. For example, the chiral amine could be used to synthesize chiral ligands for asymmetric catalysis, where the cyclopentene backbone provides a rigid scaffold. Furthermore, the amine itself can act as a directing group in reactions involving the double bond, leading to highly stereocontrolled product formation. The synthesis of enantiomerically enriched trans-cyclopentane-1,2-diamine from related butenyl oxazolidines highlights the utility of such cyclopentylamine (B150401) precursors in preparing valuable chiral ligands and synthons.

Development of Cyclopentane-Based Scaffolds for Diverse Applications

The development of novel synthetic methodologies to access polysubstituted cyclopentane scaffolds is an area of intense research. Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a powerful tool for the rapid construction of complex molecular frameworks from simple and readily available starting materials. nih.gov A notable strategy involves an asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes to construct cyclic hemiacetals. These chiral intermediates can then participate in a diastereoselective intramolecular I-MCR to furnish structurally diverse, tetrasubstituted cyclopentenyl frameworks. nih.gov This approach highlights a pathway where a molecule with the structural elements of 1-(Methoxymethyl)cyclopent-3-en-1-amine could be a key component.

The versatility of this methodology is demonstrated by its tolerance for a wide variety of amines and isocyanides, leading to the synthesis of complex structures, including peptidomimetics and natural product hybrids, with high stereoselectivity. nih.gov The resulting highly functionalized cyclopentenyl amines can be further elaborated. For instance, orthogonal deprotection strategies can unveil reactive sites for subsequent modifications, such as the hydrolysis of an ester to a carboxylic acid or the removal of a trityl group to expose a primary amine. nih.gov

Below is a representative table of substrates used in a diastereoselective isocyanide-based multicomponent reaction to generate polysubstituted cyclopentenyl amines, showcasing the potential for incorporating diverse functionalities, a strategy applicable to derivatives of 1-(Methoxymethyl)cyclopent-3-en-1-amine. nih.gov

| Entry | Amine | Isocyanide | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | tert-butyl amine | cyclohexyl isocyanide | 2d | 89 | >99:1 |

| 2 | n-propyl amine | cyclohexyl isocyanide | 2a | 75 | 92:8 |

| 3 | iso-propyl amine | cyclohexyl isocyanide | 2b | 81 | 96:4 |

| 4 | cyclopropyl amine | cyclohexyl isocyanide | 2c | 78 | 95:5 |

| 5 | aniline | cyclohexyl isocyanide | 2h | 64 | 92:8 |

| 6 | tert-butyl amine | tert-butyl isocyanide | 2f | 71 | >99:1 |

| 7 | tert-butyl amine | benzyl isocyanide | 2g | 68 | >99:1 |

This table is based on data from a study on a diastereoselective isocyanide-based multicomponent reaction to produce structurally unique, tetrasubstituted cyclopentenyl frameworks and is intended to be illustrative of the synthetic potential. nih.gov

The development of such robust synthetic routes provides access to diverse libraries of cyclopentane-based scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science, where the rigid five-membered ring can serve as a template for the spatial arrangement of various functional groups, enabling the exploration of new chemical space and the development of novel therapeutic agents and functional materials.

Advanced Analytical Techniques in the Research and Characterization of 1 Methoxymethyl Cyclopent 3 En 1 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(Methoxymethyl)cyclopent-3-en-1-amine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(Methoxymethyl)cyclopent-3-en-1-amine, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the methylene protons of the methoxymethyl group, the allylic and vinylic protons of the cyclopentene (B43876) ring, and the amine protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to their respective protons in the molecule.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the number of different carbon environments. The ¹³C NMR spectrum of 1-(Methoxymethyl)cyclopent-3-en-1-amine would display unique signals for the methoxy carbon, the methylene carbon, the quaternary carbon bearing the amine and methoxymethyl groups, the allylic carbons, and the vinylic carbons of the cyclopentene ring.

| Illustrative ¹H NMR Data | Illustrative ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| 5.7 - 5.9 | Vinylic CH=CH |

| 3.4 - 3.6 | O-CH₂ |

| 3.3 - 3.4 | O-CH₃ |

| 2.2 - 2.6 | Allylic CH₂ |

| 1.5 - 2.0 | NH₂ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

For 1-(Methoxymethyl)cyclopent-3-en-1-amine (C₇H₁₃NO), the expected monoisotopic mass is approximately 127.100 g/mol . HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information, for instance, through the loss of the methoxymethyl group.

| Illustrative HRMS Data | |

| Calculated m/z for [M+H]⁺ | 128.1070 |

| Observed m/z | 128.1072 |

| Mass Difference (ppm) | 1.6 |

| Proposed Formula | C₇H₁₄NO⁺ |